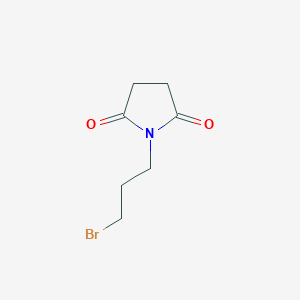

1-(3-Bromopropyl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Bromopropyl)pyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-diones, which are an important class of heterocyclic compounds with essential applications in organic synthesis and medicinal chemistry . They are commonly used as halogenation reagents and have potential to accelerate autoreceptor desensitization, stimulate serotoninergic neurons, and increase the concentration of endogenous serotonin in the synaptic cleft .

Synthesis Analysis

The synthesis of 1-(3-Bromopropyl)pyrrolidine-2,5-dione can be carried out by reacting succinimide with 1-bromo-3-phenylpropane in a small amount of KOH and organic solvent solid−liquid phase medium under phase-transfer catalysis (PTC) and almost anhydrous conditions assisted by ultrasonic irradiation .Molecular Structure Analysis

The molecular formula of 1-(3-Bromopropyl)pyrrolidine-2,5-dione is C7H10BrNO2 . The compound has a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists .Chemical Reactions Analysis

Pyrrolidine-2,5-dione is a versatile scaffold. For instance, Oktay et al. prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Physical And Chemical Properties Analysis

The molecular weight of 1-(3-Bromopropyl)pyrrolidine-2,5-dione is 220.06 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 3 .Scientific Research Applications

Pharmaceutical Research Carbonic Anhydrase Inhibition

Pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes, which are relevant in physiological processes. This suggests that “1-(3-Bromopropyl)pyrrolidine-2,5-dione” could be explored for potential pharmaceutical applications in this area .

Organic Synthesis Isoxazole Derivative Formation

Research indicates that pyrrolidine-2,5-dione derivatives can be involved in complex organic synthesis processes such as oxa-Michael-aldol reactions followed by [3+2] annulation, leading to the formation of isoxazole derivatives with potential biological activities .

Antibacterial and Antifungal Agents

Some pyrrolidine-2,5-dione derivatives have been identified as antibacterial and antifungal agents. This opens up research avenues for “1-(3-Bromopropyl)pyrrolidine-2,5-dione” in the development of new antimicrobial compounds .

Cholesterol Absorption and Metabolism

Derivatives of pyrrolidine-2,5-dione play a role in cholesterol absorption as inhibitors of HMG-CoA reductase. This enzyme is key in cholesterol biosynthesis, suggesting a potential application in studying and treating hypercholesterolemia .

Cancer Research Cytotoxic Agents

Certain pyrrolidine-2,5-dione derivatives exhibit cytotoxic properties, making them candidates for cancer research as potential chemotherapeutic agents .

Future Directions

Mechanism of Action

Biochemical Pathways

It’s worth noting that compounds with a pyrrolidine-2,5-dione moiety, such as tetramates, have been found to exhibit a broad range of bioactivities .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and be permeable to the blood-brain barrier .

Action Environment

Like other chemicals, factors such as temperature, ph, and light exposure could potentially affect its stability and activity .

properties

IUPAC Name |

1-(3-bromopropyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEMSAFAQFOSCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553859 |

Source

|

| Record name | 1-(3-Bromopropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropyl)pyrrolidine-2,5-dione | |

CAS RN |

88661-56-7 |

Source

|

| Record name | 1-(3-Bromopropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.